molecular formula C8H12O4 B8218240 1,4,8-Trioxaspiro[4.6]undecan-9-one CAS No. 110674-74-3

1,4,8-Trioxaspiro[4.6]undecan-9-one

Cat. No.: B8218240
CAS No.: 110674-74-3
M. Wt: 172.18 g/mol
InChI Key: JTSACWLMMPZTEH-UHFFFAOYSA-N
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Description

1,4,8-Trioxaspiro[4.6]undecan-9-one is a heterocyclic compound with the molecular formula C8H12O4. It is characterized by a spirocyclic structure containing three oxygen atoms and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,8-Trioxaspiro[4.6]undecan-9-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate diols with ketones under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trioxaspiro[4.6]undecan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted spirocyclic compounds .

Scientific Research Applications

1,4,8-Trioxaspiro[4.6]undecan-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,8-Trioxaspiro[4.6]undecan-9-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,8-Trioxaspiro[4.6]undecan-9-one is unique due to its specific arrangement of oxygen atoms and the ketone group within the spirocyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1,4,9-trioxaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7-1-2-8(3-4-10-7)11-5-6-12-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSACWLMMPZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC1=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327941
Record name 1,4,8-Trioxaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110674-74-3
Record name 1,4,8-Trioxaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,8-Trioxaspiro[4.6]undecan-9-one
Reactant of Route 2
1,4,8-Trioxaspiro[4.6]undecan-9-one
Reactant of Route 3
1,4,8-Trioxaspiro[4.6]undecan-9-one
Reactant of Route 4
1,4,8-Trioxaspiro[4.6]undecan-9-one
Reactant of Route 5
1,4,8-Trioxaspiro[4.6]undecan-9-one
Reactant of Route 6
1,4,8-Trioxaspiro[4.6]undecan-9-one

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